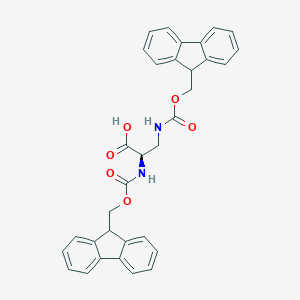
ジ-Fmoc-D-α,β-ジアミノプロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, also known as (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, is a useful research compound. Its molecular formula is C33H28N2O6 and its molecular weight is 548,59 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ハイドロゲル形成
この化合物は、ハイドロゲルを構築するために使用されてきました . ハイドロゲルは、薬物送達、組織工学、創傷治癒など、幅広い用途があります .
pH制御両手性ゲル化
この化合物は、pH制御両手性ゲル化を示し、つまり異なるpH値でハイドロゲルとオルガノゲルの両方を形成することができます . この特性は、ゲル化剤の中では重要であり、pH応答性材料が要求されるさまざまな用途で役立つ可能性があります .
高い熱安定性
この化合物は、低い最小ハイドロゲル化濃度でも高い熱安定性を示します . これは、高温条件で安定な材料を必要とする用途に適しています .
染料除去特性
この化合物は、染料除去特性を持つことがわかりました . これは、水処理などの環境用途で役立つ可能性があります .
薬物担体
生物活性
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with significant implications in medicinal chemistry and peptide synthesis. This compound, also known by its CAS number 17040128, features a fluorenylmethoxycarbonyl (Fmoc) protecting group and is utilized primarily as a building block in the synthesis of bioactive peptides.
Chemical Structure and Properties
- Molecular Formula : C33H28N2O6
- Molecular Weight : 572.58 g/mol
- IUPAC Name : (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- CAS Number : 17040128
The presence of the Fmoc group is crucial for protecting amino acids during coupling reactions in peptide synthesis, which allows for the selective formation of peptide bonds without unwanted side reactions.
The biological activity of (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is primarily linked to its role in peptide synthesis. The Fmoc group facilitates the protection of amino groups, which is essential for creating stable and functional peptides. The compound's mechanism of action can be summarized as follows:
- Protection of Amino Groups : The Fmoc group prevents side reactions during peptide synthesis.
- Formation of Peptide Bonds : Through coupling reactions with other amino acids or derivatives, it contributes to the formation of bioactive peptides.
- Interaction with Biological Targets : The final peptides synthesized using this compound can interact with various biological macromolecules, influencing biochemical pathways.
Pharmacological Potential
Compounds similar to (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid often exhibit significant pharmacological activities. Research has shown that peptides synthesized from such building blocks can have various therapeutic effects, including:
- Antimicrobial Activity : Certain peptides demonstrate the ability to inhibit bacterial growth.
- Anticancer Properties : Some synthesized peptides have been shown to selectively target cancer cells.
- Neuroprotective Effects : Peptides can also exhibit protective effects on neuronal cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of peptides synthesized using (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid as a building block:
-
Peptide Synthesis and Antimicrobial Activity :
- A study synthesized a series of antimicrobial peptides using (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid and evaluated their efficacy against various bacterial strains. Results indicated that certain peptides exhibited potent antibacterial activity with minimal cytotoxicity towards mammalian cells.
-
Anticancer Peptides :
- Research focused on synthesizing anticancer peptides that included (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid showed promising results in vitro against several cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating significant potential for further development.
-
Neuroprotective Peptides :
- Another study investigated neuroprotective peptides synthesized with this compound. The findings suggested that these peptides could reduce oxidative stress in neuronal cells, supporting their potential use in neurodegenerative disease therapies.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |
| Acetylated Amino Acid | Acetylated Amino Acid | Varies in solubility and reactivity |
The structural diversity among these compounds allows for tailored modifications in drug design and peptide synthesis.
特性
IUPAC Name |
(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














